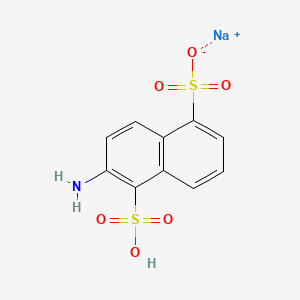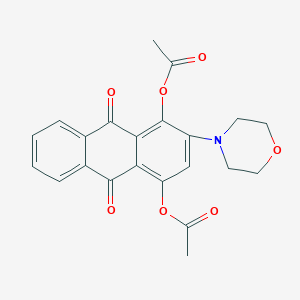
ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate, also known as Tropacine, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of tropane alkaloids, which are known for their pharmacological properties.
作用機序
The mechanism of action of ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate involves its ability to block the muscarinic acetylcholine receptors. This leads to a decrease in the activity of the parasympathetic nervous system, which is responsible for controlling various bodily functions such as digestion, urination, and salivation. This compound also has an affinity for the sigma-1 receptor, which is involved in the modulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the secretion of saliva, gastric acid, and other digestive enzymes. This compound also has a relaxing effect on smooth muscles, which can lead to its use as an antispasmodic agent. Additionally, this compound has been found to have analgesic effects, which can be attributed to its ability to block the muscarinic acetylcholine receptors.
実験室実験の利点と制限
Ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has several advantages for lab experiments. It is a highly potent and selective muscarinic receptor antagonist, which makes it useful for studying the role of muscarinic receptors in various physiological processes. This compound is also readily available and relatively inexpensive, which makes it accessible for many researchers.
However, this compound also has some limitations for lab experiments. It has a short half-life, which can make it difficult to use in long-term experiments. Additionally, this compound has a narrow therapeutic window, which means that it can be toxic at high doses.
将来の方向性
There are several future directions for research on ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the study of the sigma-1 receptor and its role in cellular processes. Additionally, this compound could be studied for its potential use as a local anesthetic or as a treatment for gastrointestinal disorders.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It has several pharmacological properties, including analgesic, anticholinergic, and antispasmodic effects. This compound has been found to block the muscarinic acetylcholine receptors, which leads to a decrease in the activity of the parasympathetic nervous system. This compound has several advantages for lab experiments, including its potency and selectivity. However, it also has some limitations, including its short half-life and narrow therapeutic window. Future research on this compound could focus on the development of new analogs or the study of the sigma-1 receptor.
合成法
The synthesis of ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate involves the reaction of 2-thiophenemethylamine with ethyl 3-oxopiperidine-1-carboxylate. This reaction leads to the formation of this compound. The yield of this reaction can be improved by using appropriate solvents and catalysts.
科学的研究の応用
Ethyl 1-(2-thienylmethyl)-3-piperidinecarboxylate has been studied extensively for its potential applications in scientific research. It has been found to have several pharmacological properties, including analgesic, anticholinergic, and antispasmodic effects. This compound has also been studied for its potential use as a local anesthetic.
特性
IUPAC Name |
ethyl 1-(thiophen-2-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)11-5-3-7-14(9-11)10-12-6-4-8-17-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSOVUNGLZHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5118086.png)

![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)
![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)

![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)



![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5118187.png)
